molecular formula C8H17NO B3029948 (S)-2-Amino-2-cyclohexylethanol CAS No. 845714-30-9

(S)-2-Amino-2-cyclohexylethanol

Cat. No. B3029948
CAS RN: 845714-30-9
M. Wt: 143.23
InChI Key: VJJORIDDPKCJTI-MRVPVSSYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. The compound’s reactivity with other substances and its behavior under various conditions would also be studied .

Scientific Research Applications

Asymmetric Catalysis

(S)-2-Amino-2-cyclohexylethanol and its derivatives have significant applications in asymmetric catalysis. Schiffers et al. (2006) described an efficient protocol for resolving racemic 2-aminocyclohexanol derivatives, achieving both enantiomers with high enantiomeric excess. These derivatives were used in asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with high enantiomeric excesses, indicating their utility in asymmetric synthesis (Schiffers et al., 2006).

Photocycloaddition Reactions

García-Expósito et al. (2004) researched the [2 + 2]-photocycloaddition of 1,1-diethoxyethylene to chiral polyfunctional 2-cyclohexenones. This process led to the production of alpha-amino acids, highlighting the role of aminocyclohexanol derivatives in photochemical reactions and their potential in synthesizing complex organic compounds (García-Expósito et al., 2004).

Biocatalysis

A study by Zhang et al. (2020) on the enantioselective deamination of β-amino alcohols using cyclohexylamine oxidase illustrated the utility of these compounds in biocatalytic processes. The study showed the effective resolution of racemic β-amino alcohols and their conversion to (S)-β-amino alcohols with high enantiomeric excess, underlining the importance of these substances in biocatalysis (Zhang et al., 2020).

Organogelators

Chen et al. (2013) found that 2-amino-1,2-diphenylethanol, a related compound, acts as an effective organogelator with various acidic compounds. This demonstrates the potential application of aminocyclohexanol derivatives as components in the creation of organogels, which can be used for fluorescence switches and the preparation of organic nanotubes and nanofibers (Chen et al., 2013).

Nucleic Acid Scaffolding

Astakhova and Wengel (2014) highlighted the use of modified nucleotide scaffolds, including amino-LNA derivatives, in nucleic acids for various applications in nanotechnology and biomedicine. This research indicates the role of aminocyclohexanol derivatives in enhancing the properties of nucleic acids, useful in diagnostics and therapeutics (Astakhova & Wengel, 2014).

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action would be studied. This involves understanding how the compound interacts with its target to exert its effect .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be part of this analysis .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or investigations into its mechanism of action .

properties

IUPAC Name

(2S)-2-amino-2-cyclohexylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJORIDDPKCJTI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655131
Record name (2S)-2-Amino-2-cyclohexylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-cyclohexylethanol

CAS RN

845714-30-9
Record name (2S)-2-Amino-2-cyclohexylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-cyclohexylethanol
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(S)-2-Amino-2-cyclohexylethanol
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(S)-2-Amino-2-cyclohexylethanol
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(S)-2-Amino-2-cyclohexylethanol
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